molecular formula C16H20N4O3S B6535687 3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine CAS No. 1021218-78-9

3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine

Cat. No.: B6535687
CAS No.: 1021218-78-9
M. Wt: 348.4 g/mol
InChI Key: UWAQXCRBRZZDDW-UHFFFAOYSA-N
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Description

3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methanesulfonyl group and a pyridazine ring substituted with a methoxyphenyl group. The distinct chemical properties of this compound make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine precursors. One common synthetic route includes the following steps:

    Preparation of 4-methanesulfonylpiperazine: This can be achieved by reacting piperazine with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Preparation of 6-(2-methoxyphenyl)pyridazine: This involves the reaction of 2-methoxyphenylhydrazine with a suitable pyridazine precursor under acidic conditions.

    Coupling Reaction: The final step involves coupling the two prepared intermediates under suitable conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzoic acid, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering the metabolic processes within cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine
  • 3-(4-ethylsulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine
  • 3-(4-methanesulfonylpiperazin-1-yl)-6-(2-chlorophenyl)pyridazine

Uniqueness

Compared to similar compounds, 3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine is unique due to the presence of both the methanesulfonyl and methoxyphenyl groups. These functional groups confer distinct chemical properties, such as increased solubility and specific reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-23-15-6-4-3-5-13(15)14-7-8-16(18-17-14)19-9-11-20(12-10-19)24(2,21)22/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAQXCRBRZZDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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